

BIIB091 Clinical Trial Results: A Comparative Guide for Researchers

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Compound of Interest		
Compound Name:	BIIB091	
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An In-depth Analysis of the Bruton's Tyrosine Kinase (BTK) Inhibitor **BIIB091** and its Standing Amongst Alternatives for Relapsing Multiple Sclerosis

This guide provides a comprehensive overview of the available clinical trial data for **BIIB091**, a novel, reversible inhibitor of Bruton's tyrosine kinase (BTK), and compares its profile with established and emerging therapies for relapsing multiple sclerosis (MS). This document is intended for researchers, scientists, and drug development professionals to offer a consolidated resource on **BIIB091**'s mechanism of action, preclinical potency, and clinical development program.

BIIB091: Mechanism of Action and Preclinical Potency

BIIB091 is a highly selective, reversible, and non-covalent inhibitor of BTK.[1] BTK is a key enzyme in the signaling pathways of B cells and myeloid cells, both of which are implicated in the inflammatory processes of multiple sclerosis.[2] By inhibiting BTK, **BIIB091** is designed to modulate the activation of these immune cells, thereby reducing the autoimmune response that drives MS pathology.

The preclinical in vitro potency of **BIIB091** has been characterized in various assays, demonstrating its inhibitory activity on key cellular functions.



Assay/Cell Type	Endpoint	IC50 (nM)
B-cell activation (naïve and unswitched memory)	In vivo inhibition	55[2][3]
Stimulated B cells	Whole blood assay	87[2][3]
Stimulated myeloid cells	Whole blood assay	106[2][3]
BTK-dependent proximal signaling and distal functional responses	In vitro in B cells and myeloid cells	3 - 106[2][3]

Clinical Development Program: Phase 1 and 2 Trial Designs

BIIB091 has completed a Phase 1 clinical trial in healthy volunteers and is currently in a Phase 2 trial for patients with relapsing forms of multiple sclerosis.

Phase 1 Study (NCT03943056)

This initial study aimed to evaluate the safety, tolerability, pharmacokinetics, and pharmacodynamics of **BIIB091** in healthy adults.[4]



Study Design	Population	Interventions	Primary Outcome Measures	Status
Randomized, Blinded, Placebo- Controlled, Single- and Multiple- Ascending Dose	64 Healthy Volunteers[4]	Single oral doses of BIIB091 or placebo. Multiple oral doses of BIIB091 or placebo.[4]	Safety and tolerability assessed by adverse events, vital signs, ECGs, and laboratory tests. Pharmacokinetic s (Cmax, Tmax, AUC). Pharmacodynam ics.	Completed[4]

Detailed quantitative results from this Phase 1 trial have not yet been publicly released.

Phase 2 FUSION Study (NCT05798520)

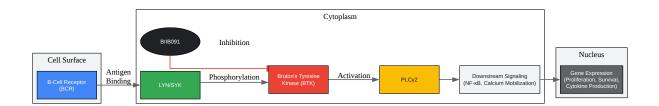
The ongoing FUSION study is a two-part, multicenter, randomized, blinded, active-controlled trial designed to assess the safety and efficacy of **BIIB091** in adults with relapsing forms of MS. [5][6][7][8]



Part	Study Design	Population	Intervention s	Primary Endpoint	Status
Part 1	Randomized, Blinded, Active- Controlled	~125 participants with relapsing MS[1]	High-dose BIIB091, Low-dose BIIB091, or Diroximel Fumarate (DRF)[1]	Incidence of adverse events and serious adverse events.[1]	Recruiting[5]
Part 2	Randomized, Blinded, Active- Controlled	~150 participants with relapsing MS[1]	Selected- dose BIIB091 + standard- dose DRF, Selected- dose BIIB091 + low-dose DRF, or Standard- dose DRF.[1]	Cumulative number of new gadolinium- enhancing (GdE) T1 lesions at Weeks 8, 12, and 16.[1]	Recruiting[5]

Signaling Pathway and Experimental Workflows

To visually represent the underlying biological and clinical processes, the following diagrams have been generated using Graphviz.

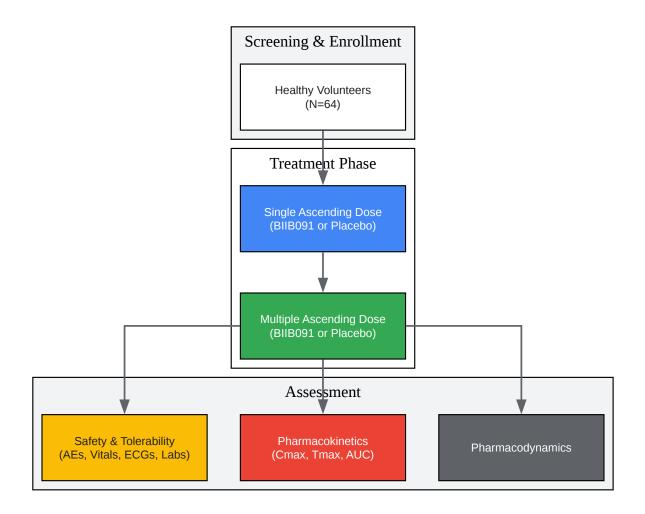




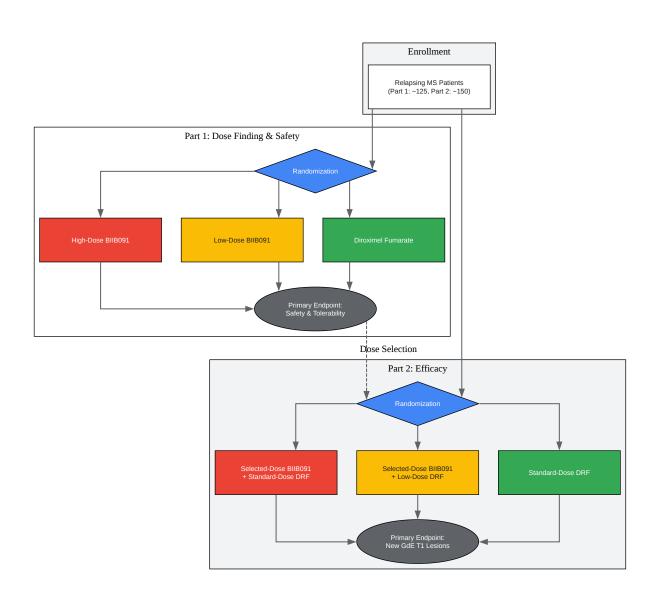
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BIIB091 inhibits the BTK signaling pathway.









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